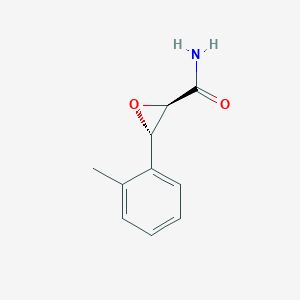
(2R,3S)-3-o-tolyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-o-tolyloxirane-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features an oxirane ring and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-o-tolyloxirane-2-carboxamide typically involves the epoxidation of an appropriate precursor, followed by the introduction of the carboxamide group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide, and a chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and chromatography techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-o-tolyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the oxirane ring under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
(2R,3S)-3-o-tolyloxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-o-tolyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carboxamide group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-o-tolyloxirane-2-carboxamide shares structural similarities with other oxirane and carboxamide-containing compounds, such as (2R,3S)-3-phenylglycidamide and (2R,3S)-3-benzylglycidamide.
Uniqueness
- The presence of the o-tolyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3S)-3-(2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H11NO2/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12)/t8-,9+/m0/s1 |
InChI Key |
VOVFJVXRQISFMW-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@@H](O2)C(=O)N |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















